2-Acetamido-2-phenylbutyric acid
Description
2-Acetamido-2-phenylbutyric acid is a chiral organic compound characterized by a butyric acid backbone (four-carbon chain) substituted with an acetamido (-NHCOCH₃) and a phenyl (-C₆H₅) group at the second carbon position.
Properties
CAS No. |
4896-15-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-acetamido-2-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-12(11(15)16,13-9(2)14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
OMIBQLAHWCNOAZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-acetamido-2-phenylbutyric acid can be contextualized through comparison with analogs, as outlined below:
Table 1: Key Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| (R)-2-Acetamido-2-phenylacetic acid | 42429-20-9 | Acetic acid backbone, R-configuration | 0.93 |
| (S)-2-Acetamido-2-phenylacetic acid | 28047-15-6 | Acetic acid backbone, S-configuration | 0.93 |
| 2-Benzamido-2-phenylacetic acid | 2901-80-6 | Benzamido (-NHCOC₆H₅) substituent | 1.00 |
| (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid | N/A | Extended chain (pentanoic acid), amide modification | 0.85 |
| (2s)-3-Methyl-2-(2-phenoxyacetamido)butanoic acid | 39864-48-7 | Phenoxy (-OPh) group, methyl branch | N/A |
Notes:
- Similarity Scores (derived from structural alignment algorithms) highlight 2-benzamido-2-phenylacetic acid as the closest analog (score 1.00), differing only in the acetamido/benzamido substitution .
- Stereochemistry : The (R)- and (S)-configurations of 2-acetamido-2-phenylacetic acid underscore the importance of chirality in pharmacodynamic activity, a factor likely relevant to 2-acetamido-2-phenylbutyric acid as well .
Research Findings and Functional Implications
Physicochemical Properties
- Solubility : The butyric acid chain in 2-acetamido-2-phenylbutyric acid likely reduces aqueous solubility compared to acetic acid analogs, a trade-off for enhanced lipid bilayer penetration .
- Stability: Amide bonds in such compounds are generally resistant to hydrolysis, suggesting metabolic stability in vivo, though ester groups (e.g., in phenoxyacetamido derivatives) may introduce susceptibility .
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